molecular formula C7H5IN2 B1311280 3-Iodoimidazo[1,2-a]pyridine CAS No. 307503-19-1

3-Iodoimidazo[1,2-a]pyridine

Cat. No.: B1311280
CAS No.: 307503-19-1
M. Wt: 244.03 g/mol
InChI Key: BPQZPYPWXGFNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate precursors followed by iodination. One common method involves the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst. This method employs a tandem cyclization/iodination process, where acetophenones and 2-aminopyridines react in the presence of iodine and the catalyst under aerobic conditions . The reaction conditions are mild, and the catalyst is reusable, making this method environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the CuOx/OMS-2 catalyzed method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed:

    Substitution Reactions: Products include azidoimidazo[1,2-a]pyridines and cyanoimidazo[1,2-a]pyridines.

    Oxidation Reactions: Oxidized derivatives such as imidazo[1,2-a]pyridine N-oxides.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-Iodoimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness: The presence of the iodine atom at the third position in this compound imparts unique reactivity, making it a versatile intermediate for further functionalization. Its distinct electronic properties also contribute to its potential as a bioactive molecule.

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQZPYPWXGFNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444431
Record name 3-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307503-19-1
Record name 3-Iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 1 L three-necked flask, imidazo[1,2-a]pyridine (4.1 g, 34.7 mmol), in THF was treated with butyllithium (14.6 ml, 36.4 mmol) at −50° C. N-iodosuccinimide (8.59 g, 38.2 mmol) in 50 ml THF and added slowly and temp allowed to rise to 0° C. This was diluted with water and hexane. The organic layer was washed with 10% brine/water (2×), dried (MgSO4) and evaporated to give a solid. The solid was dissolved in THF/DCM and purified by flash chromatography (80-100% ethyl acetate/hexane) to give the desired isomer 3-iodoimidazo[1,2-a]pyridine. 1H NMR (300 MHz, DMSO-d6) δ: 8.32 (m, 1H) 7.72 (s, 1H) 7.62 (m, 1H) 7.34 (m, 1H) 7.06 (t, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 11.61 g (98.27 mmol) of imidazopyridine in 100 mL of acetonitrile was placed in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, nitrogen bleed, and cooling ice bath. A total of 24.32 g (108.1 mmol, 1.1 eq.) of solid N-iodosuccinimide was added portion-wise to the flask at 0° C., and the resulting yellow suspension was allowed to warm to room temperature overnight. The solvent was removed on rotavap to give the dark solid (39.2 g). This residue was re-dissolved in 0.5 L of dichloromethane and washed with 10% KOH (2×250 mL). The organic phase was separated, washed with water (200 mL), and dried over Na2SO4. The solvent was removed on rotavap, and the remaining dark material was re-crystallized from boiling ethyl acetate upon the addition of hexane. The precipitated solid was filtered, washed with 40 mL of hexane, and dried under nitrogen flow until constant weight. The yield was 20.8 g (86%) of white solid with Rf=0.42 (in EtOAc/hexane=1:1).
Quantity
11.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
24.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodoimidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodoimidazo[1,2-a]pyridine
Reactant of Route 3
3-Iodoimidazo[1,2-a]pyridine
Reactant of Route 4
3-Iodoimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
3-Iodoimidazo[1,2-a]pyridine
Reactant of Route 6
3-Iodoimidazo[1,2-a]pyridine
Customer
Q & A

Q1: What are the common synthetic approaches to obtain 3-Iodoimidazo[1,2-a]pyridines?

A1: Several synthetic routes have been explored, including:

  • Copper-catalyzed tandem cyclization/iodination: This approach utilizes copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst, molecular iodine (I2) as both a catalyst and reactant, and air as the oxidant. This method allows for the synthesis of 3-iodoimidazo[1,2-a]pyridines from acetophenones, 2-aminopyridines, and I2 under mild conditions. []
  • Electrochemical oxidative iodination: This method uses sodium iodide (NaI) as both the iodine source and supporting electrolyte, eliminating the need for metal catalysts or exogenous chemical oxidants. This approach offers a sustainable and efficient route to 3-iodoimidazo[1,2-a]pyridine derivatives. []
  • I2O5-mediated iodocyclization cascade: This method utilizes iodine pentoxide (I2O5) as both an oxidant and iodine source to facilitate an iodocyclization cascade of N-(1-arylallyl)pyridine-2-amines. This reaction proceeds with concomitant C=C bond cleavage, resulting in 3-iodoimidazo[1,2-a]pyridines with broad substrate scope under metal-free conditions. []

Q2: Why is the Suzuki cross-coupling reaction significant in the context of 3-Iodoimidazo[1,2-a]pyridines?

A2: The Suzuki reaction enables the functionalization of 3-iodoimidazo[1,2-a]pyridines at the 3-position, expanding their structural diversity. This reaction is influenced by the nature of the 2-substituent on the imidazo[1,2-a]pyridine ring, with strong bases and solvents like dimethoxyethane (DME) generally leading to optimized yields and shortened reaction times. [] This methodology is particularly relevant for synthesizing various derivatives, including potential pharmaceuticals and bioactive molecules.

Q3: How does the regioselectivity of copper-catalyzed reactions affect the synthesis of iodoimidazo[1,2-a]pyridines?

A3: Copper-catalyzed reactions offer a controllable route to either 2- or 3-iodoimidazo[1,2-a]pyridines by altering the reaction conditions. Utilizing alkenes or alkynes as coupling partners with 2-aminopyridine in the presence of molecular iodine and a copper catalyst allows for the selective synthesis of either the 2- or 3-iodo isomer. This control over regioselectivity is valuable for accessing a wider range of iodoimidazo[1,2-a]pyridine derivatives for subsequent functionalization and exploration of their properties. []

Q4: Can 3-Iodoimidazo[1,2-a]pyridines be utilized in the synthesis of C-nucleosides?

A4: Yes, 3-iodoimidazo[1,2-a]pyridines serve as crucial building blocks for constructing C-nucleosides. Palladium-catalyzed coupling reactions between 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine and 2,3-dihydrofuran have been successfully employed to synthesize novel imidazo[1,2-a]pyridine C-nucleosides. [, ] These C-nucleosides, especially those with erythrofuranosyl moieties, are of significant interest due to their potential antiviral activity. []

Q5: What are the advantages of using copper(I)-mediated reactions in the context of 3-iodoimidazo[1,2-a]pyridines?

A5: Copper(I)-mediated reactions provide a mild and efficient way to construct pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds from this compound-2-carboxylic acid and terminal alkynes. [] This method avoids the use of expensive palladium catalysts and proceeds with high regioselectivity, offering a cost-effective and controlled approach to complex heterocyclic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.